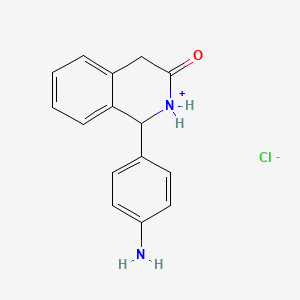
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- is a chemical compound with the molecular formula C21H16O and a molecular weight of 284.3511 . This compound is known for its unique structure, which includes a phenol group attached to a complex polycyclic aromatic hydrocarbon framework. It is also referred to as 1,2-dihydro-3-methyl benz[j]aceanthrylen-11-ol .
Vorbereitungsmethoden
The synthesis of Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the polycyclic structure . Industrial production methods may vary, but they typically involve large-scale chemical reactors and stringent quality control measures to produce the compound in high purity .
Analyse Chemischer Reaktionen
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound’s structure is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the polycyclic aromatic framework can intercalate with DNA or interact with proteins. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- can be compared with other similar compounds, such as:
1-Hydroxy-3-methylcholanthrene: Similar in structure but with different functional groups.
3-Methylcholanthren-1-ol: Another related compound with variations in the aromatic ring system.
15-Hydroxy-20-methylcholanthrene: A compound with additional hydroxyl groups and methyl substitutions.
These compounds share structural similarities but differ in their specific functional groups and chemical properties, highlighting the uniqueness of Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- .
Eigenschaften
CAS-Nummer |
56803-43-1 |
|---|---|
Molekularformel |
C27H20O |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
2-(3-methyl-1,2-dihydrobenzo[j]aceanthrylen-11-yl)phenol |
InChI |
InChI=1S/C27H20O/c1-16-10-11-17-14-23-19-6-2-3-7-20(19)24(21-8-4-5-9-26(21)28)15-25(23)22-13-12-18(16)27(17)22/h2-11,14-15,28H,12-13H2,1H3 |
InChI-Schlüssel |
XYLWWURMPDIFDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCC3=C2C(=CC4=C3C=C(C5=CC=CC=C54)C6=CC=CC=C6O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


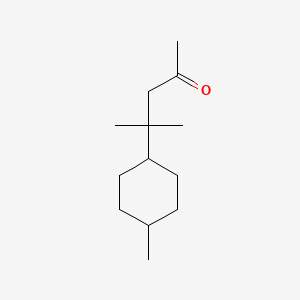

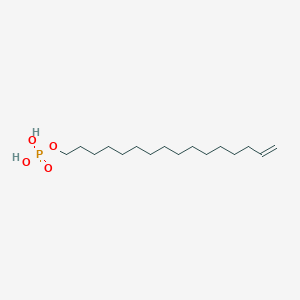


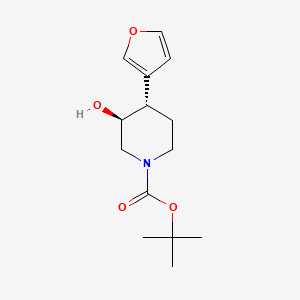
![2-(3,5,7,8,9,12-Hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13764835.png)
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13764842.png)
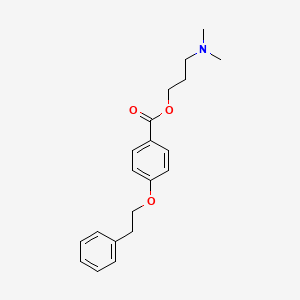


![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)
